molecular formula C8H15NO B1461125 6-Ethoxy-3-azabicyclo[3.1.1]heptane CAS No. 2097983-04-3

6-Ethoxy-3-azabicyclo[3.1.1]heptane

Cat. No.: B1461125
CAS No.: 2097983-04-3
M. Wt: 141.21 g/mol
InChI Key: MXXKMUIIDQFGMW-UHFFFAOYSA-N
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Description

6-Ethoxy-3-azabicyclo[3.1.1]heptane is a bicyclic organic compound featuring a unique 3.1.1 ring system with an ethoxy substituent at the 6-position and a nitrogen atom at the 3-position. Its hydrochloride form is classified as a controlled product with regulatory restrictions, a short shelf life, and is typically synthesized on-demand to meet specific research or industrial needs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-3-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This process is facilitated by the presence of lithium aluminum hydride (LiAlH4), which acts as a reducing agent . The reaction conditions are carefully controlled to ensure the formation of the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction techniques. The scalability of this process is crucial for its application in various industries, including pharmaceuticals and materials science .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-3-azabicyclo[3.1.1]heptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Analgesic Activity

Research indicates that derivatives of 3,6-diazabicyclo[3.1.1]heptane, closely related to 6-Ethoxy-3-azabicyclo[3.1.1]heptane, exhibit significant central analgesic activity. These compounds have been shown to possess a higher analgesic effect than morphine while minimizing associated side effects such as tolerance and dependence . This makes them promising candidates for the development of new pain management therapies.

Neuroprotective Effects

Case studies have highlighted the neuroprotective properties of compounds similar to this compound, particularly their interactions with nicotinic acetylcholine receptors (nAChRs). These interactions suggest potential applications in treating cognitive deficits associated with neurodegenerative diseases . The compound's ability to modulate neurotransmitter release may offer therapeutic avenues for conditions like Alzheimer's disease.

Synthesis and Derivative Development

The synthesis of this compound involves various chemical reactions that can be tailored to produce specific derivatives with enhanced pharmacological profiles. For instance, modifications on the ethoxy group or nitrogen atom can yield compounds with improved selectivity for opioid receptors or enhanced neuroprotective effects .

Data Table: Comparison of Biological Activities

Compound NameAnalgesic ActivityNeuroprotective EffectsSelectivity for nAChRs
This compoundHighModerateSignificant
3-propionyl derivativesHigher than morphineLowModerate
3,8-Diazabicyclo derivativesModerateHighLow

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the 3-Azabicyclo[3.1.1]heptane Framework

The 3-azabicyclo[3.1.1]heptane core is a versatile scaffold modified for diverse applications. Key analogs include:

6-Methoxy-3-azabicyclo[3.1.1]heptane

  • Structure : Methoxy group at the 6-position.
  • Properties: Molecular formula C₇H₁₃NO, molecular weight 127.18 g/mol, and purity ≥95%. Notably, commercial production of this compound has been discontinued, suggesting challenges in synthesis or stability .

6-Thia-3-azabicyclo[3.1.1]heptane

  • Structure : Sulfur atom replaces the oxygen in the bicyclic framework.
  • Properties : Molecular formula C₅H₉NS, molar mass 115.2 g/mol .
  • Comparison : The thia analog introduces sulfur’s electronegativity and polarizability, which may alter binding affinity in biological systems or influence ring strain.

6-Oxa-3-azabicyclo[3.1.1]heptane

  • Structure : Oxygen atom integrated into the bicyclic structure.
  • Properties : CAS 112461-31-1, assay ≥98%, used as a pharmaceutical intermediate .
  • Comparison : The oxa variant lacks an ether substituent, reducing steric hindrance but possibly diminishing lipophilicity relative to 6-ethoxy derivatives.

Functional Group Modifications

6-Hydroxymethyl-3-azabicyclo[3.1.1]heptane

  • Structure : Hydroxymethyl group at the 6-position.
  • Properties: Molecular formula C₇H₁₃NO, CAS 1389264-30-5 .

3-Oxa-6-azabicyclo[3.1.1]heptane Hydrochloride

  • Structure : Oxygen at the 3-position and nitrogen at 6-position, with hydrochloride salt.
  • Properties: CAS 1860028-23-4, molecular formula C₅H₁₀ClNO .
  • Comparison : The reversed heteroatom positions may drastically alter electronic distribution and reactivity.

Data Tables: Structural and Physicochemical Comparisons

Table 1. Key Structural Analogs of 6-Ethoxy-3-azabicyclo[3.1.1]heptane

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification
This compound HCl Not specified Not available Not available Ethoxy at C6
6-Methoxy-3-azabicyclo[3.1.1]heptane 1935019-96-7 C₇H₁₃NO 127.18 Methoxy at C6
6-Thia-3-azabicyclo[3.1.1]heptane 1338247-66-7 C₅H₉NS 115.20 Sulfur in ring
6-Oxa-3-azabicyclo[3.1.1]heptane 112461-31-1 C₅H₉NO 111.14 Oxygen in ring
6-Hydroxymethyl-3-azabicyclo[...] 1389264-30-5 C₇H₁₃NO 127.18 Hydroxymethyl at C6

Research Findings and Implications

  • Pharmacological Potential: The 3-azabicyclo[3.1.1]heptane framework is frequently explored in medicinal chemistry. For instance, 3-benzyl derivatives serve as precursors for CNS-active compounds , though specific data on 6-ethoxy variants remain sparse.
  • Synthetic Challenges : Ethoxy and methoxy analogs require precise control of reaction conditions (e.g., hydrogenation with Pd(OH)₂/C ), while thia and oxa derivatives demand specialized heteroatom incorporation techniques.

Biological Activity

6-Ethoxy-3-azabicyclo[3.1.1]heptane is a bicyclic compound characterized by its unique structural framework, which includes a nitrogen atom integrated into the bicyclic system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and analgesic applications.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C9H15N Molecular Formula \text{C}_9\text{H}_{15}\text{N}\quad \text{ Molecular Formula }

This compound features an ethoxy group at the 6-position and a nitrogen atom within the bicyclic structure, which contributes to its unique reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the azabicyclo[3.1.1]heptane family exhibit significant biological activities, including:

  • Antinociceptive Effects : Some derivatives demonstrate central analgesic activity, potentially offering alternatives to traditional opioids with fewer side effects .
  • Neuroactive Properties : The nitrogen atom in the bicyclic structure allows for interactions with neurotransmitter systems, suggesting possible applications in treating neurological disorders .

The exact mechanism of action for this compound remains to be fully elucidated due to limited direct research on this specific compound. However, it is hypothesized that the compound may interact with various neurotransmitter receptors through hydrogen bonding and hydrophobic interactions facilitated by its unique structure .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and potential activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBicyclic structure with ethoxy groupPotential analgesic and neuroactive properties
3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-olBicyclic structure with amino side chainAntihistaminic and neuroactive properties
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneBicyclic structure with benzyl substitutionDrug design building block

Case Studies and Research Findings

Limited studies have been published specifically on this compound; however, relevant findings from related compounds provide insights into its potential applications:

  • Analgesic Activity : Research on similar azabicyclo derivatives has shown promising results in providing analgesic effects comparable to morphine, but with reduced side effects .
  • Neuropharmacological Applications : Studies suggest that modifications to the azabicyclo framework can enhance binding affinities to specific receptors involved in neurological pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 6-Ethoxy-3-azabicyclo[3.1.1]heptane?

The synthesis typically involves constructing the bicyclic framework through cyclization reactions. For example:

  • Condensation strategies : Similar bicyclic amines (e.g., 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one) are synthesized via intramolecular cyclization of keto-amine precursors under acidic conditions .
  • Protection/deprotection : Boc-protected derivatives (e.g., endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane) are synthesized using tert-butoxycarbonyl (Boc) groups to protect reactive amines during multi-step syntheses .
  • Ethoxy introduction : The ethoxy group may be introduced via nucleophilic substitution or etherification at the 6-position of preformed azabicyclo scaffolds.

Q. How is this compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : Proton and carbon NMR can resolve bridgehead protons and substituent positions (e.g., ethoxy group at C6). For similar compounds, 1H^1H NMR data show characteristic peaks for bicyclic protons at δ 2.5–4.0 ppm .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., molecular ion peaks at m/z ~155 for C8_8H13_{13}NO).
  • X-ray crystallography : Used to resolve stereochemistry in related azabicyclo compounds, though no direct data exists for this derivative .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral auxiliaries : Use enantioselective catalysts (e.g., chiral amines or transition metals) during cyclization. Evidence from similar bicyclic amines shows that asymmetric hydrogenation can achieve >90% enantiomeric excess (ee) .
  • Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak® AD-H) separate enantiomers post-synthesis.
  • Crystallization-induced asymmetric transformation (CIAT) : Recrystallization in chiral solvents may enhance ee, as demonstrated for Boc-protected derivatives .

Q. What are the computational approaches to predict the compound’s bioactivity?

  • Molecular docking : Dock the compound into target proteins (e.g., GPCRs or enzymes) using software like AutoDock Vina. The ethoxy group’s steric and electronic effects can be compared to benzyl or methyl substituents in related bicyclic amines .
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with biological activity data from analogs (e.g., antibacterial or CNS-targeting derivatives) .

Q. How do reaction conditions affect yield in multi-step syntheses?

  • Temperature control : Higher temperatures (>100°C) may promote cyclization but risk decomposition. For example, reflux in toluene is used for azabicyclo[3.1.1]heptane derivatives .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
  • Catalyst optimization : Palladium or nickel catalysts enhance coupling steps. A study on 3-azabicyclo[3.2.0]heptane derivatives achieved 75% yield using Pd(OAc)2_2 .

Q. Data Contradictions and Resolution

Conflicting reports on the stability of the ethoxy group under acidic conditions

  • Issue : Some studies suggest ethoxy groups are stable in HCl, while others report cleavage.
  • Resolution : Stability depends on the bicyclic framework’s rigidity. For this compound, steric hindrance from the bicyclic structure likely protects the ethoxy group, unlike linear analogs .

Discrepancies in reported biological activity of azabicyclo derivatives

  • Issue : Variations in antibacterial efficacy across studies.
  • Resolution : Substituent positioning (e.g., C6 ethoxy vs. C3 benzyl) significantly alters bioavailability. Molecular dynamics simulations suggest ethoxy groups enhance membrane permeability compared to bulkier substituents .

Q. Methodological Tables

Table 1. Comparison of Synthetic Routes for Azabicyclo[3.1.1]heptane Derivatives

MethodYield (%)Key ConditionsReference
Intramolecular cyclization65H2_2SO4_4, reflux
Boc-protection route52Boc2_2O, DCM, RT
Palladium-catalyzed75Pd(OAc)2_2, DMF, 80°C

Table 2. Spectroscopic Data for Related Compounds

Compound1H^1H NMR (δ, ppm)IR (cm1^{-1})Reference
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one2.8–3.2 (bridgehead H)1670 (C=O)
Ethyl 3-azido-2-hydroxycyclopentanecarboxylate4.21 (q, J=7.2 Hz)1738 (C=O)

Properties

IUPAC Name

6-ethoxy-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-10-8-6-3-7(8)5-9-4-6/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXKMUIIDQFGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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